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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine

kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug

development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and

potential off-target effects. This document summarizes the available mass spectrometry (MS)

data, outlines relevant experimental protocols, and visualizes the metabolic and signaling

pathways associated with Ibrutinib.

Mass Spectrometry (MS) Data
The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in

forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent

drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and

characterize this compound.

Parameter Value Reference

Molecular Formula C₂₅H₂₄N₆O₂ [2]

Monoisotopic Mass 440.1961 u

[M+H]⁺ (observed) 441.2039 m/z
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Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.

The fragmentation of the protonated molecule provides structural information. The primary

fragmentation pathway involves the cleavage of the bond between the piperidine ring and the

pyrazolopyrimidine core.

Fragment Ion m/z (observed) Proposed Structure Reference

[M+H]⁺ 441.2039
Protonated Ibrutinib

deacryloylpiperidine

Fragment 1 304.1178 [C₁₇H₁₄N₅O]⁺ [3][4]

Fragment 2 138.1123 [C₈H₁₂NO]⁺ [3][4]

Table 2: MS/MS Fragmentation Data for Ibrutinib Deacryloylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectroscopic data specifically for the isolated Ibrutinib
deacryloylpiperidine metabolite are not extensively reported in the reviewed literature.

However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and

its related impurities or degradation products.[5][6] The general approach for acquiring such

data is outlined in the experimental protocols section.

Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the separation, identification, and quantification

of Ibrutinib and its metabolites.

Chromatographic System: Waters Acquity UPLC system.[1]

Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 µm).[1]

Mobile Phase:

Eluent A: 20 mM ammonium acetate (pH 6).[1]
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Eluent B: Acetonitrile.[1]

Gradient Elution: A gradient program is typically used to achieve optimal separation.

Flow Rate: 0.3 mL/min.[1]

Injection Volume: 5 µL.[1]

Detection: UV detection at 215 nm and mass spectrometric detection.[1]

Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.

[1]

Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for the NMR analysis of Ibrutinib and its related

compounds.

Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]

Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable

deuterated solvent, such as acetonitrile-d₃, in a 5 mm NMR tube.[6]

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. 2D NMR techniques

such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Signaling and Metabolic Pathways
Ibrutinib Metabolism
Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes,

particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione

conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through

hydrolysis.
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Caption: Proposed metabolic pathways of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical

enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently

binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream

signaling, leading to decreased B-cell proliferation and survival.[14]
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Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of

Ibrutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1370916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

